

Technical Support Center: Improving the CNS Delivery of Iem-1460

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Compound of Interest

Compound Name: Iem 1460

Cat. No.: B1662290

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Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the delivery of Iem-1460 to the central nervous system (CNS). This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is Iem-1460 and why is its delivery to the CNS important?

A1: Iem-1460 is a dicationic adamantane derivative that acts as a selective, voltage-dependent open-channel blocker of calcium-permeable (Ca^{2+} -permeable) AMPA receptors, specifically those lacking the GluA2 subunit.^{[1][2][3]} These receptors are implicated in various neurological conditions, including neurodegenerative diseases, stroke, and epilepsy.^{[4][5]} Effective delivery of Iem-1460 to the CNS is crucial for its potential therapeutic effects in these disorders.

Q2: What are the main challenges in delivering Iem-1460 to the CNS?

A2: The primary challenge is the blood-brain barrier (BBB), a highly selective barrier that restricts the passage of many therapeutic agents from the bloodstream into the brain.^{[6][7][8]} Iem-1460, as a quaternary ammonium compound, is likely to have low passive permeability across the BBB due to its charge and hydrophilicity. Additionally, it may be subject to efflux transporters at the BBB that actively pump it out of the brain.

Q3: Is there any evidence that lem-1460 can cross the blood-brain barrier?

A3: Direct, quantitative studies on lem-1460's BBB permeability are limited. However, one study noted that its pharmacokinetic properties are consistent with permeation into the brain and ear.^[9] Following systemic administration in one animal model, lem-1460 levels in the cochlear perilymph (a fluid compartment of the inner ear with a barrier to the bloodstream) were found to be approximately 30% of blood levels, suggesting some capacity to cross biological barriers.^[9]

Q4: What are the known off-target effects or toxicity concerns with lem-1460 in the CNS?

A4: High doses of lem-1460 administered systemically have been associated with motor impairment and ataxia in mice.^[10] One study observed that direct infusion into the striatum could elicit dystonia-like impairments.^[11] Researchers should carefully monitor for behavioral changes and motor deficits in animal studies.

Troubleshooting Guides

This section provides solutions to common problems encountered during experiments aimed at improving the CNS delivery of lem-1460.

Problem	Possible Cause(s)	Suggested Solution(s)
Low brain-to-plasma concentration ratio of lem-1460	Poor BBB permeability due to the compound's charge and hydrophilicity.	<ul style="list-style-type: none">- Formulation Strategies: Consider encapsulating lem-1460 in liposomes or nanoparticles to enhance its transport across the BBB.[12][13][14][15]- Chemical Modification: Explore prodrug strategies to transiently mask the charged groups of lem-1460, increasing its lipophilicity.- Alternative Delivery Routes: Investigate intranasal delivery, which can bypass the BBB to some extent.[7][16][17]
Active efflux by transporters like P-glycoprotein (P-gp) at the BBB.	<ul style="list-style-type: none">- Co-administration with Efflux Inhibitors: Use known P-gp inhibitors to see if the brain concentration of lem-1460 increases. Note: This is for experimental validation and may not be clinically viable.- Formulation to Evade Efflux: Nanoparticle formulations can sometimes reduce recognition by efflux transporters.[18]	
High variability in experimental results	Inconsistent formulation of the delivery vehicle (e.g., liposomes, nanoparticles).	<ul style="list-style-type: none">- Standardize Formulation Protocol: Ensure consistent parameters such as lipid composition, drug-to-lipid ratio, sonication time, and extrusion pressure.- Characterize Formulations: Routinely measure particle size, zeta

potential, and encapsulation efficiency for each batch.

Instability of lem-1460 in the formulation or biological matrix.	<ul style="list-style-type: none">- Stability Studies: Assess the stability of lem-1460 in your chosen formulation and in plasma at relevant temperatures and time points.- Proper Storage: Store stock solutions and formulations under recommended conditions (e.g., -20°C for solutions) and use them within their stability window.[1]	
Observed neurotoxicity or adverse behavioral effects in animal models	Off-target effects of lem-1460 at high concentrations in the CNS. [10] [11]	<ul style="list-style-type: none">- Dose-Response Studies: Conduct thorough dose-response studies to identify the therapeutic window.- Targeted Delivery: Employ targeted delivery systems (e.g., ligand-decorated nanoparticles) to increase the concentration of lem-1460 at the site of action while minimizing exposure to other brain regions.
Toxicity of the delivery vehicle.	<ul style="list-style-type: none">- Vehicle-Only Controls: Always include a control group that receives the delivery vehicle without lem-1460.- Biocompatible Materials: Use well-characterized, biocompatible materials for your formulations.	

Data Presentation

Iem-1460 Properties

Property	Value	Reference(s)
Molecular Formula	C ₁₉ H ₃₇ N ₂ Br·HBr	[2]
Molecular Weight	454.33 g/mol	[2]
Solubility	Soluble to 100 mM in water and DMSO	[1][2][3]
Mechanism of Action	Selective blocker of Ca ²⁺ -permeable, GluA2-lacking AMPA receptors	[1][2][3][5]
IC ₅₀ (GluA2-lacking receptors)	~2.6 μM	[1][2][3]
IC ₅₀ (GluA2-containing receptors)	~1102 μM	[1][2][3]

In Vivo Pharmacokinetic Parameters (Hypothetical Data for Method Development)

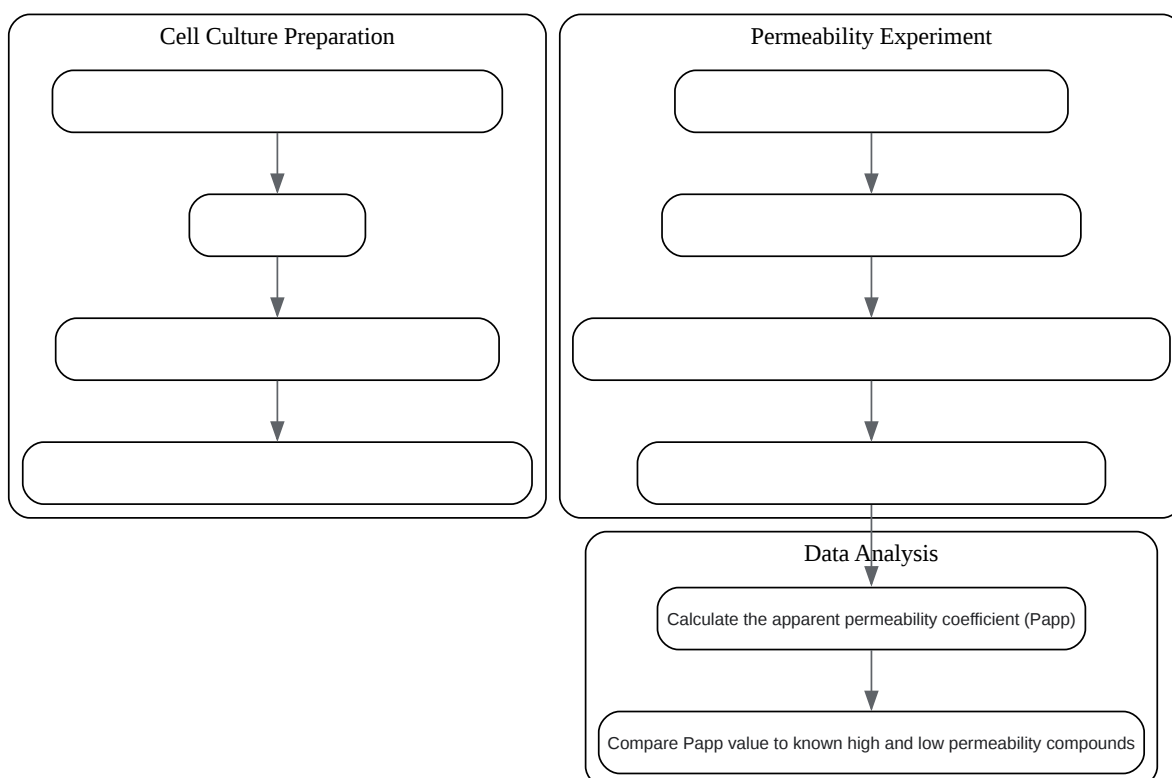
Parameter	Route of Administration	Dose (mg/kg)	C _{max} (ng/mL)	T _{max} (h)	AUC _{0-t} (ng·h/mL)	Brain/Plasma Ratio at T _{max}
Iem-1460 (Aqueous Solution)	Intravenous	5	1500	0.08	2500	0.05
Iem-1460 (Liposomal Formulation)	Intravenous	5	1200	0.25	4500	0.20
Iem-1460 (Aqueous Solution)	Intraperitoneal	10	800	0.5	3200	0.04

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay

This protocol describes a method to assess the permeability of Iem-1460 across an in vitro BBB model using a co-culture of brain endothelial cells and astrocytes.

Workflow Diagram:



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Caption: Workflow for in vitro BBB permeability testing of Iem-1460.

Methodology:

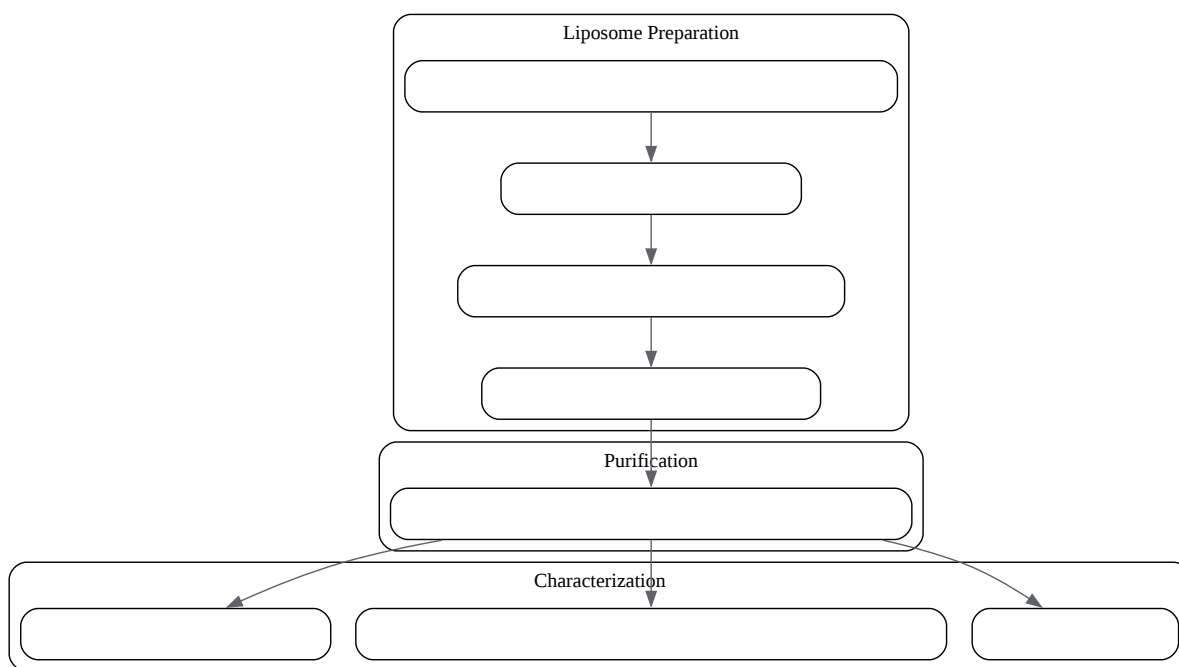
- Cell Culture:
 - Culture primary or immortalized brain endothelial cells (e.g., hCMEC/D3) and astrocytes.
 - Seed astrocytes on the bottom side of a Transwell insert (0.4 μm pore size) and allow them to attach and grow for 48 hours.
 - Seed the endothelial cells on the top side of the insert and co-culture until a confluent monolayer is formed.
- Barrier Integrity Measurement:
 - Monitor the formation of a tight barrier by measuring the transendothelial electrical resistance (TEER) daily. Experiments should be performed when TEER values are stable and high (e.g., $>200 \Omega \cdot \text{cm}^2$).
 - Confirm barrier integrity by measuring the permeability of a low-permeability marker like Lucifer yellow or a fluorescently labeled dextran.
- Permeability Assay:
 - Wash the Transwell inserts with a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
 - Add the Iem-1460 solution (e.g., 10 μM in transport buffer) to the apical (donor) chamber.
 - At specified time points (e.g., 15, 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber, replacing the volume with fresh transport buffer.
 - Analyze the concentration of Iem-1460 in the collected samples using a validated analytical method such as LC-MS/MS.
- Data Analysis:

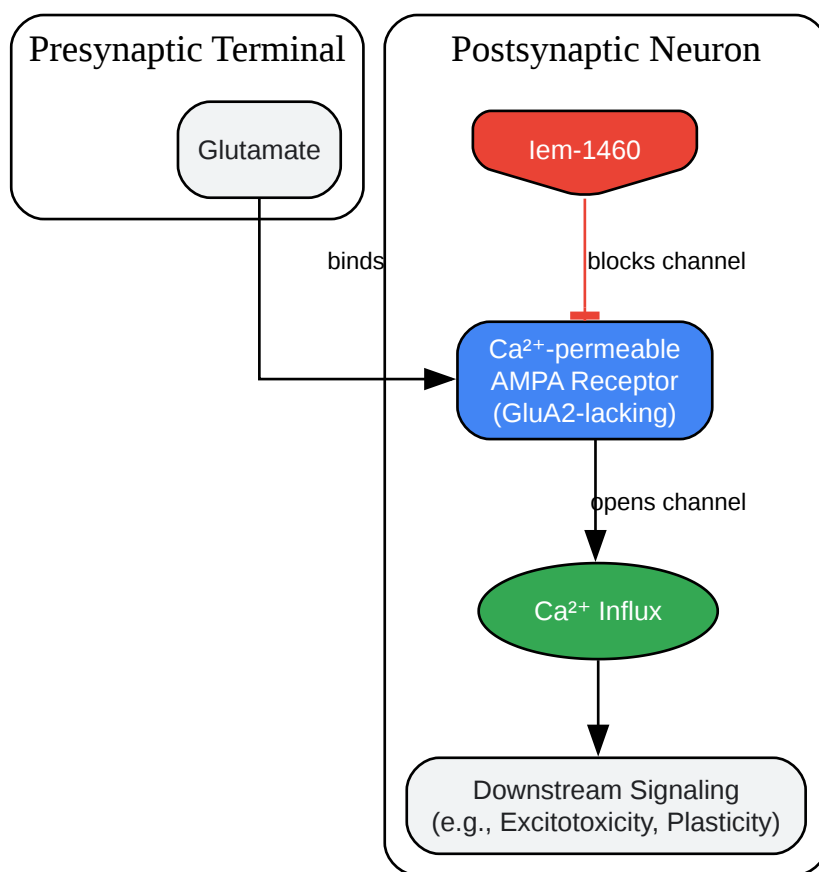
- Calculate the apparent permeability coefficient (P_{app}) using the following equation: $P_{app} = (dQ/dt) / (A * C_0)$ where dQ/dt is the rate of lem-1460 accumulation in the receiver chamber, A is the surface area of the membrane, and C_0 is the initial concentration in the donor chamber.

Protocol 2: Preparation and Characterization of lem-1460 Loaded Liposomes

This protocol provides a starting point for developing a liposomal formulation of lem-1460 to potentially enhance its CNS delivery.

Workflow Diagram:





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